3-(4-Nitrophenyl)propan-1-ol

Description

BenchChem offers high-quality 3-(4-Nitrophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

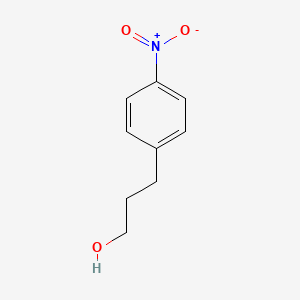

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMANSLTTPNSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540361 | |

| Record name | 3-(4-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-25-0 | |

| Record name | 3-(4-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(4-Nitrophenyl)-1-propanol: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-Nitrophenyl)-1-propanol, a valuable bifunctional molecule in synthetic organic chemistry. We will detail its core physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its chemical reactivity. The primary focus is to illustrate its utility as a versatile intermediate and building block for researchers, particularly those in the fields of medicinal chemistry and drug development. The presence of both a primary alcohol and a reducible nitro group on a stable phenylpropane scaffold makes this compound a strategic starting point for the synthesis of more complex molecules, including biologically active amino-alcohols and functionalized linkers.

Core Molecular and Physical Properties

3-(4-Nitrophenyl)-1-propanol is a nitroaromatic compound that serves as a key intermediate in various synthetic pathways. Its fundamental properties are crucial for its handling, reaction setup, and purification. The molecule consists of a propanol chain attached to a benzene ring at position 3, with a nitro group at the para-position (position 4) of the ring.

The compound's molecular identity and key physical characteristics are summarized in the table below. It is a low-melting point solid at standard temperature and pressure. While some databases may describe it as a liquid, this likely refers to its state above its melting point or as a supercooled liquid.[1]

| Identifier | Value | Source |

| Chemical Name | 3-(4-Nitrophenyl)-1-propanol | [1] |

| CAS Number | 20716-25-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1][3][4] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point (Predicted) | 343.4 ± 17.0 °C | [1] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.95 ± 0.10 | [1] |

| InChIKey | VSMANSLTTPNSMB-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

The structural features of 3-(4-Nitrophenyl)-1-propanol give rise to a distinct spectroscopic signature, which is essential for reaction monitoring and quality control. The expected data from key analytical techniques are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and nitro functional groups. A broad absorption band is expected in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol.[5] Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Additionally, a C-O stretching vibration for the primary alcohol should be visible around 1050-1150 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. One would expect to see two distinct doublets in the aromatic region (approx. 7.4-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring. The three methylene (-CH₂-) groups of the propyl chain will appear as a triplet for the benzylic protons (adjacent to the phenyl ring), a triplet for the protons on the carbon bearing the hydroxyl group, and a multiplet (sextet) for the central methylene group. A broad singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary.

-

¹³C NMR : The carbon NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule. This includes four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted ones), and three signals for the aliphatic carbons of the propyl chain.

-

-

Mass Spectrometry (MS) : In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 181.07, corresponding to its exact mass.[3]

Synthesis and Purification

A reliable and common method for the synthesis of 3-(4-Nitrophenyl)-1-propanol is the selective reduction of a suitable precursor, such as 3-(4-nitrophenyl)propanal or 3-(4-nitrophenyl)propanoic acid. The reduction of the aldehyde is often preferred due to the mild conditions required.

Experimental Workflow: Reduction of 3-(4-nitrophenyl)propanal

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(4-Nitrophenyl)-1-propanol from its aldehyde precursor.[6] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild reductant that selectively reduces aldehydes and ketones without affecting the nitro group, making it ideal for this transformation.

Caption: Synthesis workflow for 3-(4-Nitrophenyl)-1-propanol.

Detailed Synthesis Protocol

-

Dissolution: Dissolve 3-(4-nitrophenyl)propanal (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Rationale: Methanol is an excellent solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the initial exothermic reaction upon addition of the hydride.

-

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes.

-

Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and rise in temperature, which could lead to side reactions. A slight excess of NaBH₄ ensures complete conversion of the aldehyde.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate.

-

Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in water, allowing for efficient extraction.

-

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Nitrophenyl)-1-propanol.

Chemical Reactivity and Synthetic Utility

The value of 3-(4-Nitrophenyl)-1-propanol lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, while the nitro group can be transformed into other functionalities, most notably an amine. This bifunctionality makes it a highly versatile building block.

Caption: Key reaction pathways for 3-(4-Nitrophenyl)-1-propanol.

-

Reduction of the Nitro Group: This is arguably the most important transformation. The aromatic nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). The resulting product, 3-(4-aminophenyl)-1-propanol, is a valuable precursor for pharmaceuticals, dyes, and polymers. This transformation is a cornerstone in drug synthesis, as seen in the preparation of the core of the antibiotic chloramphenicol, which features a p-aminophenyl group derived from a nitro precursor.[7]

-

Oxidation of the Alcohol: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-(4-nitrophenyl)propanal. Stronger oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid), will oxidize it fully to the carboxylic acid, 3-(4-nitrophenyl)propanoic acid.

-

Reactions at the Hydroxyl Group: The hydroxyl group can be easily derivatized.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters.

-

Etherification: Williamson ether synthesis can be performed by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

-

Conversion to a Leaving Group: The alcohol can be converted into an excellent leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution reactions.

-

Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as critical intermediates in the synthesis of numerous drugs.[8] The nitro group's strong electron-withdrawing nature and its capacity for transformation into an amino group make it a synthetically powerful feature.

3-(4-Nitrophenyl)-1-propanol is a prime example of a versatile scaffold for drug discovery for several reasons:

-

Precursor to Bioactive Amines: As detailed above, its reduction provides access to amino-alcohols. The aminophenyl propanol substructure is found in various biologically active molecules. For instance, the general structure of beta-blockers like propranolol involves an aryloxy propanolamine chain, highlighting the pharmaceutical relevance of this molecular backbone.[9][10]

-

Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are required. 3-(4-Nitrophenyl)-1-propanol can be elaborated into such a linker. The alcohol end can be attached to one part of a molecule, while the nitro group is reduced and acylated to connect to a second part, with the phenylpropane unit acting as a stable spacer.

-

Intermediate for Specialty Chemicals: Beyond pharmaceuticals, this compound is a useful intermediate for agrochemicals and other specialty materials where a functionalized aromatic core is needed.[11]

Conclusion

3-(4-Nitrophenyl)-1-propanol is more than a simple chemical; it is a strategic tool for chemical synthesis. With a well-defined molecular weight of 181.19 g/mol and formula of C₉H₁₁NO₃, its true value is realized through the versatile and orthogonal reactivity of its alcohol and nitro functionalities.[1][3] For researchers and drug development professionals, this compound represents a reliable and adaptable starting point for constructing complex molecular architectures, enabling the exploration of new chemical space and the efficient synthesis of targeted therapeutic agents.

References

-

SpectraBase. 3-(4-Nitrophenyl)-1-propanol. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

Pharmaffiliates. (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol. [Link]

-

Chemical Synthesis Database. (2025, May 20). 3-(4-nitrophenyl)propanal. [Link]

-

Chemsrc. (2025, September 22). 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5357906, (1R)-1-(4-nitrophenyl)propan-1-ol. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol. [Link]

-

National Institute of Standards and Technology. 1-Propanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8). Applications of 3-Nitropropanol in Modern Chemical Industries. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 3-Nitropropanol Homologues | Request PDF. [Link]

-

National Institute of Standards and Technology. 1-Propanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 533968, 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. [Link]

-

Tsvetkov, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 136. [Link]

-

ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. [Link]

-

MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

Leemhuis, F. (2005). Integrating research and development: the emergence of rational drug design in the pharmaceutical industry. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 36(3), 523-548. [Link]

-

MilliporeSigma. 3-[(4-Nitrophenyl)amino]propan-1-ol. [Link]

Sources

- 1. 3-(4-NITRO-PHENYL)-PROPAN-1-OL | 20716-25-0 [chemicalbook.com]

- 2. 20716-25-0|3-(4-Nitrophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID 11309880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-(4-Nitrophenyl)propan-1-ol: A Key Building Block in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-nitrophenyl)propan-1-ol, a versatile nitroaromatic compound. We will delve into its chemical structure, nomenclature, and physicochemical properties. Furthermore, this guide will explore its synthesis, key chemical reactions, and burgeoning applications, particularly its role as a strategic intermediate in the landscape of medicinal chemistry and drug development. Safety protocols for handling this compound are also detailed to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identity: Structure and Synonyms

3-(4-Nitrophenyl)propan-1-ol is a nitroaromatic compound characterized by a propanol chain attached to a benzene ring at the para position relative to a nitro group.

Chemical Structure:

Caption: Synthetic pathway for 3-(4-Nitrophenyl)propan-1-ol.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butyric Acid

This protocol outlines a laboratory-scale synthesis of 3-(4-nitrophenyl)propan-1-ol.

Materials:

-

4-(4-Nitrophenyl)butyric acid

-

Borane-tetrahydrofuran complex (Borane-THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-nitrophenyl)butyric acid (1 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: To the stirred solution, add Borane-THF complex (2 equivalents) dropwise at room temperature. The addition should be controlled to maintain a gentle reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by deionized water. This will decompose the excess borane complex.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-(4-nitrophenyl)propan-1-ol.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-(4-nitrophenyl)propan-1-ol is primarily dictated by its three functional groups: the nitro group, the hydroxyl group, and the aromatic ring. These functionalities make it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications.

Key Chemical Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride, or iron in acidic media. This transformation is fundamental in converting the electron-withdrawing nitro group to an electron-donating amino group, which can then participate in a wide range of reactions, including amide bond formation and diazotization. The resulting 3-(4-aminophenyl)propan-1-ol is a key precursor for many pharmaceutical compounds. [1]* Reactions of the Hydroxyl Group: The primary alcohol functional group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. It can also be converted to a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or can be esterified or etherified to introduce various functionalities.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the reactivity of the aromatic ring can be modulated by the reduction of the nitro group to an amine, which is a strong activating group and an ortho-, para-director.

Role in Drug Development and Medicinal Chemistry

3-(4-Nitrophenyl)propan-1-ol and its derivatives serve as important building blocks in the synthesis of various biologically active molecules. The nitroaromatic scaffold is found in a number of therapeutic agents and is often used as a precursor to the corresponding aniline, which is a common pharmacophore.

The conversion of 3-(4-nitrophenyl)propan-1-ol to 3-(4-aminophenyl)propan-1-ol opens up a plethora of possibilities for drug design. The amino group can be acylated to form amides, which are prevalent in many drug structures, or it can be used as a handle to attach other pharmacophores. For instance, this scaffold could be incorporated into the synthesis of kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways.

While direct biological activity of 3-(4-nitrophenyl)propan-1-ol itself is not extensively documented, its utility lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(4-nitrophenyl)propan-1-ol.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled. * Causes skin and eye irritation. [2] Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood. * Avoid breathing dust, fumes, gas, mist, vapors, or spray. [3]* Wash hands thoroughly after handling. [3]* Store in a tightly closed container in a dry and well-ventilated place. [3]

Conclusion

3-(4-Nitrophenyl)propan-1-ol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups allow for its strategic incorporation into a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this compound in the development of novel chemical entities and potential therapeutic agents. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

-

EPA. (2025, October 15). 3-(4-Nitrophenyl)propiolic acid Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Utilization of 3-(4-Nitrophenyl)propan-1-ol

Executive Summary: The "Privileged Linker"

3-(4-Nitrophenyl)propan-1-ol is not merely a catalog reagent; it is a bifunctional "privileged linker" in medicinal chemistry.[1] Its value lies in its orthogonality: the alcohol handle (

This guide moves beyond simple procurement. It addresses the critical "Make vs. Buy" decision, impurity profiling (isomer contamination), and the chemoselective handling required to preserve the nitro functionality during scaffold manipulation.

Market Analysis: Price, Suppliers, and Sourcing Strategy

The Sourcing Landscape

The market for CAS 13523-27-8 is bifurcated into High-Fidelity Catalog Suppliers (for GLP/GMP synthesis) and Bulk Building Block Vendors (for early discovery).[1]

| Supplier Tier | Representative Vendors | Typical Purity | Lead Time | Target Application |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck), TCI, Alfa Aesar | >98% (HPLC) | 1-3 Days | GLP synthesis, Reference Standards |

| Tier 2: Discovery Block | Enamine, Combi-Blocks, Fluorochem | >95% (NMR) | 1-2 Weeks | Hit-to-Lead, Library Synthesis |

| Tier 3: Bulk/CRO | AChemBlock, Ambeed | Variable | 2-4 Weeks | Scale-up (>100g), Process R&D |

Pricing Architecture (Estimates)

Note: Prices fluctuate based on raw material availability. Data reflects Q1 2025 market analysis.

-

Gram-Scale (Catalog): $15 - $45 per gram.[1] High premium for immediate availability and CoA.

-

Bulk Scale (100g+): $2 - $5 per gram. Significant economy of scale available from Tier 2 vendors.

Sourcing Decision Matrix (DOT Visualization)

This decision tree aids researchers in selecting the correct vendor tier based on project phase and impurity tolerance.

Figure 1: Strategic sourcing decision matrix for 3-(4-Nitrophenyl)propan-1-ol based on project stage and purity requirements.

Quality Control & Impurity Profiling

The Scientist's Warning: Not all CAS 13523-27-8 is created equal.[1] The impurity profile dictates the success of downstream chemistry.

The "Isomer Trap"

The cheapest synthesis route involves the direct nitration of 3-phenyl-1-propanol.[1] This produces a mixture of:

-

Target: 4-nitro isomer (~60-70%)

-

Impurity: 2-nitro isomer (~30-40%)[1]

Separating these isomers is difficult due to similar polarity. Tier 1 suppliers typically use the reduction of 3-(4-nitrophenyl)propanoic acid (see Section 4), which guarantees regiospecificity.[1]

Acceptance Criteria (Self-Validating Protocol)

Before using a new batch in a campaign, execute this QC workflow:

-

H-NMR (DMSO-d6): Focus on the aromatic region.

-

4-nitro (Target): AA'BB' doublet system (approx 7.4 and 8.1 ppm).

-

2-nitro (Impurity): Complex multiplet pattern; look for asymmetry.

-

-

HPLC (Reverse Phase):

-

Column: C18.

-

Mobile Phase: MeCN/Water (0.1% TFA).

-

Note: The 2-nitro isomer typically elutes before the 4-nitro isomer due to intramolecular H-bonding (pseudo-ring formation) reducing interaction with the stationary phase.[1]

-

Synthetic Utility & Protocols

Core Directive: The most robust method to access high-purity 3-(4-Nitrophenyl)propan-1-ol is the Chemoselective Reduction of the corresponding carboxylic acid.[1] This avoids the isomer issues of direct nitration.

Protocol: Chemoselective Reduction (Borane-THF)

Objective: Reduce the carboxylic acid to alcohol without reducing the nitro group (which would occur with Pd/H2 or LiAlH4).

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Charge 3-(4-Nitrophenyl)propanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Add Borane-THF (12.0 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Caution: Gas evolution (H2).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear; the alcohol spot (

) should appear. -

Quench (Critical): Cool back to 0°C. Add Methanol (10 mL) very slowly to quench excess borane. Stir for 30 mins until bubbling ceases.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.

-

Purification: If necessary, flash chromatography (Hexane -> 40% EtOAc/Hexane).

Synthetic Pathway Visualization

Figure 2: Chemoselective synthesis and downstream utility of the scaffold.

Safety & Handling (HSE Profile)

-

Hazards: Skin and eye irritant.[3][4][5] Potential sensitizer.

-

Handling: Use standard PPE (Gloves, Goggles).

-

Storage: Store at 2-8°C. Hygroscopic—keep tightly sealed.

-

Emergency: In case of contact with Borane residues during synthesis, treat as a flammable hydride hazard.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5033713, 3-(4-Nitrophenyl)propan-1-ol. Retrieved from [Link][1]

-

Organic Syntheses. (Coll. Vol. 10). Chemoselective Reduction of Carboxylic Acids with Borane-THF. Retrieved from [Link]

Sources

difference between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid

An In-Depth Technical Guide to the Core Differences Between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid

Foreword: From Precursor to Product, A Tale of Two Functional Groups

In the landscape of organic synthesis and medicinal chemistry, the transformation of an alcohol to a carboxylic acid is a foundational reaction. This guide delves into the distinct identities of 3-(4-Nitrophenyl)propan-1-ol and its corresponding oxidized product, 3-(4-Nitrophenyl)propanoic acid. While separated by a single oxidation step, their chemical, physical, and spectroscopic characteristics are profoundly different. Understanding these distinctions is paramount for researchers in drug development and chemical synthesis, as it informs reaction design, analytical confirmation, and the strategic use of these molecules as building blocks for more complex structures. This document provides a comprehensive analysis of their structures, the synthetic pathway that connects them, the analytical techniques used to differentiate them, and their divergent applications.

Part 1: Core Structural and Physicochemical Differentiation

The fundamental difference between these two molecules lies in the terminal functional group of the three-carbon propyl chain. 3-(4-Nitrophenyl)propan-1-ol possesses a primary alcohol (-CH₂OH) group, whereas 3-(4-Nitrophenyl)propanoic acid features a carboxylic acid (-COOH) group. This seemingly minor change from a hydroxyl to a carboxyl group instigates significant shifts in their physicochemical properties.

The presence of the carboxyl group allows 3-(4-Nitrophenyl)propanoic acid to act as a proton donor (an acid) and engage in stronger intermolecular hydrogen bonding, often forming stable dimers. This directly results in a substantially higher melting point compared to the alcohol. Furthermore, the acidity of the carboxylic acid makes it readily soluble in aqueous basic solutions through deprotonation to form a carboxylate salt, a property not shared by the neutral alcohol.

Table 1: Comparative Physicochemical Properties

| Property | 3-(4-Nitrophenyl)propan-1-ol | 3-(4-Nitrophenyl)propanoic acid | Rationale for Difference |

| 2D Structure | O=c1ccc(CCCO)cc1 | O=c1ccc(CC(=O)O)cc1 | Oxidation of the terminal -CH₂OH to -COOH. |

| Molecular Formula | C₉H₁₁NO₃[1] | C₉H₉NO₄[2][3] | Gain of one oxygen atom during oxidation. |

| Molecular Weight | 181.19 g/mol [1] | 195.17 g/mol [2] | Corresponds to the addition of an oxygen atom. |

| Melting Point | Not widely reported | 167-170 °C[4][5] | Stronger hydrogen bonding (dimerization) in the acid increases lattice energy. |

| Acidity (pKa) | ~16-18 (typical for primary alcohols) | ~4.5 (estimated for a propanoic acid) | The carboxyl proton is significantly more acidic than the hydroxyl proton. |

| Key IR Peaks | ~3200-3600 cm⁻¹ (broad, O-H stretch) | ~2500-3300 cm⁻¹ (very broad, O-H stretch) ~1700-1725 cm⁻¹ (strong, sharp, C=O stretch) [6] | The C=O stretch is the definitive diagnostic peak for the carboxylic acid. |

| ¹H NMR Key Signals | ~3.7 ppm (-CH₂OH)~2.5-3.5 ppm (-OH) | ~2.9 ppm (-CH₂COOH)>10 ppm (-COOH) [7] | The carboxylic acid proton is highly deshielded and appears far downfield. |

Part 2: The Synthetic Connection: Oxidation of a Primary Alcohol

The conversion of 3-(4-Nitrophenyl)propan-1-ol to 3-(4-Nitrophenyl)propanoic acid is a classic example of the full oxidation of a primary alcohol. This transformation is not a single step but proceeds through an intermediate aldehyde, which is subsequently oxidized to the carboxylic acid.[8][9] The choice of oxidizing agent and reaction conditions is critical to ensure the reaction proceeds to completion.

Causality in Reagent Selection: To achieve the carboxylic acid, a "strong" oxidizing agent is required. Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid, are commonly employed.[10][11] These reagents are robust enough to oxidize both the initial alcohol to the aldehyde and the intermediate aldehyde to the final carboxylic acid. To prevent the isolation of the more volatile aldehyde intermediate, the reaction is typically performed under reflux conditions.[9][12] This ensures that any aldehyde formed remains in the reaction vessel long enough to be fully oxidized. An excess of the oxidizing agent is also used to drive the reaction to completion.[9][12]

In contrast, using a "mild" oxidant, such as Pyridinium Chlorochromate (PCC), would arrest the oxidation at the aldehyde stage, demonstrating the fine control chemists can exert through deliberate reagent choice.[10]

Caption: Synthetic pathway from alcohol to carboxylic acid.

Experimental Protocol: Oxidation with Acidified Potassium Dichromate

Objective: To synthesize 3-(4-Nitrophenyl)propanoic acid via the oxidation of 3-(4-Nitrophenyl)propan-1-ol.

Materials:

-

3-(4-Nitrophenyl)propan-1-ol

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Hydrochloric Acid (HCl), 2M

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a calculated amount of potassium dichromate(VI) in distilled water.

-

Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. This exothermic step generates chromic acid, the active oxidant. The solution will be a deep orange color.[9]

-

Substrate Addition: Prepare a solution of 3-(4-Nitrophenyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., acetone) and add it to the oxidizing mixture dropwise via an addition funnel.

-

Reflux: Once the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[9] Maintain reflux for 2-3 hours or until the orange color has completely disappeared.

-

Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like diethyl ether multiple times.

-

Acid-Base Extraction: Wash the combined organic layers with a 5% sodium bicarbonate solution. The desired carboxylic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind.

-

Isolation: Separate the aqueous layer and re-acidify it with 2M HCl until the pH is ~1-2. The 3-(4-Nitrophenyl)propanoic acid will precipitate out as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 3: A Guide to Analytical Differentiation

Confirming the successful conversion of the alcohol to the acid, or simply distinguishing between samples of the two, requires a suite of analytical techniques. Each method exploits the core functional group difference to provide a unique and definitive fingerprint.

Caption: Analytical workflow for compound differentiation.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: This is often the most rapid and decisive method. The IR spectrum of 3-(4-Nitrophenyl)propanoic acid is distinguished by two key features absent in the alcohol: a strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch, and a very broad O-H stretching band from 2500-3300 cm⁻¹ that partially overlaps the C-H stretches.[6] The alcohol, in contrast, shows a broad O-H stretch centered around 3200-3600 cm⁻¹ but completely lacks the carbonyl peak.[6][13]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides a detailed structural map. The most unambiguous differentiator is the signal from the acidic proton of the carboxyl group (-COOH) in 3-(4-Nitrophenyl)propanoic acid. This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm .[7] The alcohol's hydroxyl proton (-OH) is a variable, broad signal usually found between 1-5 ppm. Additionally, the chemical shifts of the propyl chain protons are different. The methylene protons adjacent to the oxygen in the alcohol (-CH₂ -OH) appear around 3.7 ppm, while the corresponding protons adjacent to the carbonyl in the acid (-CH₂ -COOH) are shifted upfield to approximately 2.9 ppm.

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): Given that both compounds contain a strong UV-active nitrophenyl group, HPLC with UV detection is an excellent method for separation and quantification.[14] On a standard reverse-phase column (e.g., C18), where separation is based on polarity, 3-(4-Nitrophenyl)propanoic acid is significantly more polar than the alcohol. Consequently, the acid will have a shorter retention time and elute from the column before the alcohol when using a mobile phase like acetonitrile and water.[15][16][17]

-

Gas Chromatography (GC): While the alcohol is sufficiently volatile for GC analysis, carboxylic acids can be problematic due to their high boiling points and tendency to adsorb onto the column, leading to poor peak shape (tailing).[18] For reliable GC analysis of 3-(4-Nitrophenyl)propanoic acid, derivatization to a more volatile ester (e.g., a methyl ester using diazomethane) is often the preferred experimental choice.[19] This difference in analytical approach is itself a key distinction.

Classical Chemical Tests

A simple yet effective method to distinguish the two is the sodium bicarbonate test . When an aqueous solution of sodium bicarbonate (NaHCO₃) is added to 3-(4-Nitrophenyl)propanoic acid, its acidic nature leads to an acid-base reaction, liberating carbon dioxide gas observed as effervescence (fizzing).[20][21] 3-(4-Nitrophenyl)propan-1-ol, being a much weaker acid, does not react with sodium bicarbonate.[22]

Part 4: Differential Roles in Synthesis and Drug Development

Both molecules serve as valuable building blocks, but their distinct functional groups dictate their subsequent synthetic utility.

-

3-(4-Nitrophenyl)propan-1-ol: The primary alcohol is a versatile precursor. Its hydroxyl group can be:

-

Esterified to form esters.

-

Converted into an ether.

-

Transformed into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

-

Used as a starting material for the synthesis of the corresponding acid or aldehyde.

-

-

3-(4-Nitrophenyl)propanoic acid: The carboxylic acid is a cornerstone functional group in drug development, primarily due to its ability to form amide bonds . The reaction of the carboxylic acid with an amine (using coupling reagents like DCC or EDC) is one of the most common methods for constructing the peptide bonds that are central to many pharmaceuticals. The acid can also be reduced back to the primary alcohol or converted into esters and acid chlorides. The nitrophenyl moiety itself can be a target for modification; for example, the nitro group can be readily reduced to an amine (-NH₂), which then opens up a vast array of further chemical transformations, making it a key intermediate in the synthesis of various pharmaceutical agents.

Conclusion

The distinction between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid is a clear illustration of how a single functional group transformation profoundly alters a molecule's identity. From the tangible differences in melting point and acidity to the distinct signatures in IR and NMR spectra, each characteristic provides a piece of the puzzle. The alcohol is a neutral building block, a precursor awaiting transformation. The acid is its oxidized, acidic counterpart, armed with a functional group central to many synthetic strategies, particularly in the construction of bioactive molecules. For the research scientist, mastering the synthesis that connects them and the analytical techniques that differentiate them is fundamental to the successful design and execution of complex molecular architectures.

References

-

Monash University. (n.d.). Organic reactions: Oxidation. Student Academic Success. Retrieved February 20, 2026, from [Link]

-

Ashenhurst, J. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem. Retrieved February 20, 2026, from [Link]

-

Vedantu. (n.d.). Name the reagents used in the following reactions 1Oxidation. Retrieved February 20, 2026, from [Link]

-

Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Stenutz, R. (n.d.). 3-(4-nitrophenyl)propanoic acid. The Stenutz Database. Retrieved February 20, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 3-(4-nitrophenyl)propanoic acid. Retrieved February 20, 2026, from [Link]

-

Wiley-VCH GmbH. (n.d.). 3-(4-Nitrophenyl)-1-propanol. SpectraBase. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 20, 2026, from [Link]

- Polo-Luque, M. L., Simonet, B. M., & Valcárcel, M. (2009). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Microchimica Acta, 167(1-2), 89–95.

-

Padrón, C., et al. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-(4-Nitrophenyl)propiolic acid Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

-

Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved February 20, 2026, from [Link]

-

L.A. Larese, C.S. Larese. (2004, December 7). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Retrieved February 20, 2026, from [Link]

- Leuenberger, C., Giger, W., & Coney, R. (1985). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.

- Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847.

-

Monostory, K., et al. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Quora. (2016, October 7). How to distinguish alcohol and carboxylic acids. Retrieved February 20, 2026, from [Link]

- Aguilar, C., Peñuela, G. A., & Ferrer, I. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.

-

PubChemLite. (n.d.). 3-(4-nitrophenyl)propanoic acid (C9H9NO4). Retrieved February 20, 2026, from [Link]

-

Rosano, C. E., & Swift, T. A. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. PubChem. Retrieved February 20, 2026, from [Link]

-

Chemsrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid. Retrieved February 20, 2026, from [Link]

-

askIITians. (2025, August 20). List two tests for experimentally distinguishing between an alcohol a. Retrieved February 20, 2026, from [Link]

- Večeřa, Z., & Janák, J. (1998). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. Chemical Papers, 52(4), 534-538.

-

Vedantu. (n.d.). How would you distinguish experimentally between an alcohol and a carboxylic acid?. Retrieved February 20, 2026, from [Link]

-

Brainly. (2023, November 12). How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra? Explain. Retrieved February 20, 2026, from [Link]

-

Doubtnut. (n.d.). How would you distinguish experimentally between an alcohol and a carboxylic acid?. Retrieved February 20, 2026, from [Link]

-

Chemchart. (n.d.). 3-(4-nitrophenyl)propanoic acid (16642-79-8). Retrieved February 20, 2026, from [Link]

- Yu, C., et al. (2022). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics, 22(1), 1-16.

-

Pharmaffiliates. (n.d.). Chemical Name : (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol. Retrieved February 20, 2026, from [Link]

-

Wiley-VCH GmbH. (n.d.). Propionic acid, p-nitrophenyl ester - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved February 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved February 20, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(4-nitrophenyl)propanoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-nitrophenyl)propanoic acid [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. brainly.com [brainly.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. monash.edu [monash.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Name the reagents used in the following reactions 1Oxidation class 11 chemistry CBSE [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. How would you distinguish experimentally between an class 12 chemistry CBSE [vedantu.com]

- 22. allen.in [allen.in]

Methodological & Application

using 3-(4-Nitrophenyl)propan-1-ol as a linker in organic synthesis

Topic: Application Note: Strategic Utilization of 3-(4-Nitrophenyl)propan-1-ol as a Latent Heterobifunctional Linker Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0) serves as a critical "latent" heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike standard aliphatic diamines or diols, this molecule offers a sequential activation strategy . The primary alcohol provides an immediate handle for nucleophilic substitution (e.g., Mitsunobu coupling), while the nitro group acts as a masked amine—stable during initial coupling steps but readily reducible to an aniline for subsequent amide bond formation.

This guide details the strategic deployment of this linker, focusing on the "Alcohol-First" workflow that maximizes yield and minimizes protecting group manipulations.

Chemical Profile & Strategic Utility

| Property | Data | Strategic Implication |

| Molecular Formula | C₉H₁₁NO₃ | Compact aryl-alkyl hybrid structure. |

| Molecular Weight | 181.19 g/mol | Low MW contribution to final ligand (Lipinski compliant). |

| Linker Length | ~7.5 Å (estimate) | Ideal "medium" spacer; the phenyl ring adds rigidity, preventing "linker collapse" often seen in pure PEG chains. |

| Functionality A | Primary Alcohol | Ready for Mitsunobu, Tosylation, or Mesylation. |

| Functionality B | Nitro (4-position) | Electron-withdrawing group (EWG); Masked Aniline. |

| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |

Why use this linker?

-

Orthogonality: The nitro group is inert to the conditions used to activate the alcohol (e.g., DEAD/PPh₃), eliminating the need for amine protecting groups (like Boc or Fmoc) during the first coupling.

-

Rigidity: The phenyl ring reduces the entropic penalty of binding compared to a fully flexible alkyl chain, potentially improving the ternary complex stability in PROTACs.

-

Electronic Tuning: The resulting aniline (after reduction) is less basic than an alkyl amine, modulating the solubility and pKa of the final drug conjugate.

Application Workflow: The "Alcohol-First" Strategy

The most robust synthetic route involves coupling the alcohol terminus to the first ligand (Ligand A), reducing the nitro group, and then coupling the resulting amine to the second ligand (Ligand B).

Visualizing the Pathway

Caption: Sequential assembly workflow utilizing the orthogonality of the nitro and alcohol groups.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Alcohol Activation)

Objective: Attach the linker to a nucleophilic ligand (e.g., a phenol-based Warhead or an imide-based E3 binder like Thalidomide derivatives) via the primary alcohol.

Reagents:

-

3-(4-Nitrophenyl)propan-1-ol (1.0 equiv)[1]

-

Ligand A (Nucleophile, e.g., Phenol/Imide) (1.0–1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or DCM

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ligand A , 3-(4-Nitrophenyl)propan-1-ol , and PPh₃ in anhydrous THF (0.1 M concentration relative to the alcohol).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution often turns yellow/orange. Maintain 0°C during addition to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Check via TLC or LC-MS. The alcohol starting material should disappear.

-

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

-

Note: If TPPO removal is difficult, triturating the crude solid with cold diethyl ether often precipitates the TPPO, leaving the product in solution.

-

Mechanism & Causality: The Mitsunobu reaction inverts the stereochemistry (not relevant for this primary alcohol) and activates the oxygen by forming an oxyphosphonium intermediate. The nitro group on the phenyl ring remains untouched, preserving the "masked" amine for the next step.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without affecting other reducible motifs (like halogens or alkenes) potentially present in Ligand A.

Method Choice:

-

Standard: H₂/Pd-C (Fast, clean, but may reduce halogens).

-

Recommended (High Fidelity):Iron/Ammonium Chloride (Fe/NH₄Cl) .[2] This method is milder and tolerates halogens, ketones, and esters.[3]

Reagents:

-

Nitro-Intermediate (from Protocol A) (1.0 equiv)

-

Iron Powder (Fe) (5.0 equiv) - Must be fine powder.

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Setup: Dissolve the Nitro-Intermediate in Ethanol/Water (4:1) in a round-bottom flask.

-

Activation: Add NH₄Cl and Iron Powder to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Observation: The reaction usually turns a rusty brown color.

-

-

Timeline: Monitor by LC-MS. Conversion is typically complete within 1–3 hours.

-

Workup:

-

Yield: This step is usually quantitative and may not require column chromatography before the next step.

Protocol C: Amide Coupling (Final Assembly)

Objective: Couple the newly formed aniline to Ligand B (containing a Carboxylic Acid).

Reagents:

-

Aniline-Intermediate (from Protocol B) (1.0 equiv)

-

Ligand B-COOH (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DMSO

Procedure:

-

Activation: Dissolve Ligand B-COOH in DMF. Add HATU and DIPEA . Stir for 5 minutes to form the activated ester.

-

Coupling: Add the Aniline-Intermediate to the reaction mixture.

-

Reaction: Stir at room temperature for 2–16 hours.

-

Note: Anilines are less nucleophilic than alkyl amines. If the reaction is slow, heat to 40°C.

-

-

Purification: Dilute with water/brine and extract, or purify directly via Preparative HPLC (Reverse Phase) for the final PROTAC.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Mitsunobu | Steric hindrance of Ligand A; High pKa of nucleophile. | Use ADDP/PBu₃ instead of DEAD/PPh₃ for more stubborn nucleophiles. Ensure reagents are anhydrous. |

| Incomplete Reduction | Iron surface passivation. | Add a few drops of Acetic Acid to the Fe/NH₄Cl mixture to activate the iron surface. |

| Poor Solubility | Hydrophobicity of the linker/ligand complex. | Switch solvents to DMF or NMP. For the reduction, use THF/Water instead of EtOH/Water if solubility is an issue. |

| Aniline Oxidation | Air sensitivity of the intermediate. | Perform the reduction and subsequent coupling immediately. Store the aniline under Nitrogen/Argon if necessary. |

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

-

Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[5][6][7] (Contextual Link to PubChem Entry for Linker)

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Reference for Pd-catalyzed alternatives).

-

Sigma-Aldrich. Product Specification: 3-(4-Nitrophenyl)propan-1-ol. (Search CAS 20716-25-0 for specific COA).

-

Organic Chemistry Portal. Reduction of Nitro Compounds.

Sources

- 1. 3-(4-NITRO-PHENYL)-PROPAN-1-OL | 20716-25-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Buy (S)-1-(3-Nitrophenyl)propan-1-ol | 188770-83-4 [smolecule.com]

Application Note: Preparation of Apixaban Intermediates via 4-Nitrophenyl Derivatives

[1][2][3][4][5]

Executive Summary

This application note details the robust synthesis and purification of critical Apixaban (BMS-562247) intermediates, specifically focusing on the 4-nitrophenyl lineage. While the standard industrial route often employs 4-iodoaniline, the "Nitro Route" utilizing 4-nitroaniline and 4-nitrophenyl lactam derivatives has emerged as a cost-effective, scalable alternative that avoids heavy metal waste (copper/palladium) associated with Ullmann couplings in early steps.

Note on Terminology: The request specifies "4-nitrophenyl propanol derivatives." In the context of Apixaban synthesis, the primary 4-nitrophenyl scaffold is a piperidinone (C5 ring) derived from 5-chlorovaleroyl chloride. References to "propanol" derivatives in this specific synthetic pathway typically allude to:

-

Solvent Systems: The critical use of n-propanol or isopropanol for the polymorphic control of the 4-nitrophenyl intermediates.

-

Ring-Opened Impurities: Hydrolytic degradation products (e.g., 5-hydroxy-N-(4-nitrophenyl)pentanamide) which exhibit alcohol functionality similar to propanol derivatives.

-

Specific Linkers: Research-grade analogs utilizing C3 (propyl) spacers.

This guide focuses on the high-yield preparation of the core intermediate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , addressing the critical process parameters (CPPs) required to minimize "propanol-like" ring-opened impurities.

Strategic Synthesis Overview

The synthesis constructs the 1-(4-nitrophenyl)-piperidin-2-one core, which is subsequently functionalized with morpholine and reduced to the aniline "switch" required for the final coupling with the pyrazole-acid moiety.

Key Reaction Pathway[4]

-

Lactamization: 4-Nitroaniline

1-(4-nitrophenyl)piperidin-2-one.[1] -

Alpha-Functionalization: Chlorination (PCl5)

Elimination/Substitution (Morpholine). -

Reduction: Nitro group

Aniline (Precursor for Apixaban coupling).

DOT Diagram: The 4-Nitrophenyl Pathway

Figure 1: Synthetic workflow for Apixaban intermediates via the 4-nitroaniline route.[2][1][3][4] Note the critical transition from the lactam to the morpholino-dihydropyridone.

Detailed Experimental Protocols

Protocol A: Preparation of 1-(4-nitrophenyl)piperidin-2-one

This step forms the 6-membered lactam ring. Control of water content is critical to prevent the formation of open-chain acid/alcohol impurities.

Reagents:

-

4-Nitroaniline (1.0 eq)

-

5-Chlorovaleroyl chloride (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Potassium tert-butoxide (KOtBu) (2.5 eq)

-

Solvents: THF (anhydrous), Toluene.

Methodology:

-

Acylation: Charge 4-nitroaniline and THF into a reactor. Cool to 0–5°C.

-

Add TEA followed by dropwise addition of 5-chlorovaleroyl chloride. Maintain temperature <10°C to avoid exotherms.

-

Stir at 20–25°C for 2 hours. Monitor by HPLC for disappearance of aniline.

-

Checkpoint: The intermediate formed is 5-chloro-N-(4-nitrophenyl)pentanamide .

-

-

Cyclization: Cool the mixture to 0°C. Add a slurry of KOtBu in THF/Toluene slowly.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Add water slowly (maintain <30°C). Separate layers.

-

Isolation: Wash organic layer with brine. Concentrate under vacuum. Crystallize from Isopropanol (IPA) .

-

Why IPA? Isopropanol effectively purges the "open-chain" impurities that resemble propanol derivatives in polarity.

-

Yield: 85–90% Purity: >98% (HPLC)

Protocol B: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This is the "4-nitrophenyl" core that distinguishes this route.[5][6][2] It introduces the double bond and the morpholine ring in a cascade sequence.

Reagents:

-

Phosphorus Pentachloride (PCl5) (3.0 eq)

-

Morpholine (Excess, ~10 eq or used as solvent/reactant)

-

Solvent: Dichloromethane (DCM) or Toluene.

Methodology:

-

Chlorination: Dissolve the lactam in DCM. Add PCl5 in portions at 25°C.

-

Reflux for 3–4 hours. This forms the 3,3-dichloro intermediate.[1][7]

-

Quench: Cool to 0°C and quench into ice water. Extract with DCM. Dry and concentrate.

-

Morpholine Reaction: Dissolve the dichloro-residue in pure Morpholine (exothermic).

-

Reflux (approx. 128°C) for 2–3 hours.

-

Precipitation: Cool to 60°C. Add n-Propanol and water.

-

Filtration: The product precipitates as a yellow solid. Filter and wash with water/n-propanol (1:1).

Data Table: Reaction Parameters vs. Yield

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |

| Chlorination Agent | PCl5 (3.0 eq) | PCl5 (2.8 eq) + ZnCl2 (cat) | Reduced phosphorus waste. |

| Elimination Solvent | Morpholine (Neat) | Morpholine/Toluene (1:1) | Improved thermal control; safer scale-up. |

| Crystallization | Methanol | n-Propanol/Water | Higher purity (>99.5%) ; better removal of ring-opened byproducts. |

Critical Analysis: The "Propanol" Derivative Issue

In high-throughput manufacturing, specific impurities related to the 4-nitrophenyl intermediates can arise. The term "propanol derivative" in this context often refers to the process solvents or degradation products .

Solvent Inclusion (Solvates)

The 4-nitrophenyl intermediates form stable solvates with alcohols.

-

Risk: Using n-propanol for crystallization can lead to solvent entrapment.

-

Mitigation: Dry at 60°C under high vacuum (<10 mbar) for >12 hours. Verify via GC (Headspace) for residual solvents (Limit: <5000 ppm).

Hydrolytic Ring Opening (The "Pseudo-Propanol" Impurity)

If the lactam (Protocol A) is exposed to strong base/acid without proper quenching, the ring opens to form 5-hydroxy-N-(4-nitrophenyl)pentanamide .

-

Detection: This impurity shows a broad -OH stretch in IR and a shift in HPLC retention time.

-

Prevention: Maintain pH 6–8 during the quench of Protocol A.

Quality Control & Characterization

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% H3PO4 in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (Nitro group absorption).

Key Specification (Intermediate 2)

-

Appearance: Yellow to orange crystalline powder.

-

Melting Point: 158–160°C.

-

Mass Spec (ESI): [M+H]+ = 304.3 (Calc. for C15H17N3O4).

-

1H NMR (DMSO-d6): Characteristic signals:

- 8.23 (d, 2H, Nitro-Ar)

- 5.81 (t, 1H, Vinyl proton at C5)

- 3.83 (t, 2H, Lactam N-CH2)

References

- Process for the preparation of apixaban.

- Novel intermediate and polymorphs of apixaban and process thereof.

-

Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.Journal of Medicinal Chemistry. 2007, 50, 22, 5339–5356.

-

[Link]

-

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.World Journal of Pharmaceutical Sciences. (Contextual reference for Protocol B).

-

[Link]

-

Sources

- 1. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 2. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - Patent 3189053 [data.epo.org]

- 5. Novel Processes For The Preparation Of Amorphous Apixaban [quickcompany.in]

- 6. WO2014203275A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. apicule.com [apicule.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

preventing reduction of nitro group during alcohol synthesis

Unit: Chemoselectivity Technical Support Unit (CTSU)

Ticket Subject: Prevention of Nitro (

Triage & Diagnostics (Decision Matrix)

Before proceeding with experimental protocols, identify your specific substrate class. The chemical behavior of the nitro group changes significantly depending on the reducing agent required for your carbonyl species.[1]

Workflow Visualization

The following logic gate determines the safest reagent to maintain nitro-integrity.

Figure 1: Decision matrix for selecting reducing agents that tolerate nitro groups. Blue nodes indicate substrate type; Green nodes indicate recommended reagents.

Tier 1 Support: Ketones & Aldehydes

Standard Protocol: Sodium Borohydride (

The Mechanism

is a nucleophilic reducing agent.[3] The nitro group is electron-rich (Lewis basic) at the oxygen but the nitrogen is electrophilic. However, the hydride transfer from borohydride to a carbonyl carbon is kinetically much faster than the reduction of a nitro group.Critical Troubleshooting (Root Cause Analysis)

Issue: "I used

Corrective Action:

-

Use high-purity solvents (HPLC grade).

-

Ensure stir bars and glassware are free of metal residue from previous hydrogenation reactions.

-

Add EDTA: If you suspect metal contamination in your crude starting material, add a sequestering agent like EDTA to the reaction mixture.

SOP-01: Clean NaBH4 Reduction

-

Dissolution: Dissolve substrate (1.0 equiv) in Methanol (MeOH) or Ethanol (EtOH). Cool to 0°C.

-

Addition: Add

(0.5 - 1.0 equiv) portion-wise over 10 minutes.-

Note: Do not dump all at once; exotherms can degrade selectivity.

-

-

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[4]

-

Quench: Quench with saturated

or dilute-

Caution: Ensure pH is acidic enough to break down the borate complex, but not so acidic as to affect the nitro group (though nitro is generally acid-stable).

-

Tier 2 Support: -Unsaturated Systems

Standard Protocol: Luche Reduction (

The Mechanism

Reducing an enone with

-

Allylic alcohol (1,2-addition: Desired).

-

Saturated ketone (1,4-addition: Undesired).

-

Saturated alcohol (Over-reduction).

Why it protects the Nitro group: Cerium(III) acts as a Lewis acid that coordinates selectively to the carbonyl oxygen, making it harder (HSAB theory) and more electrophilic. This accelerates 1,2-attack by the hydride. Because the reaction is faster and performed at lower temperatures, the nitro group remains untouched [2].

SOP-02: Luche Reduction

-

Preparation: Dissolve enone (1.0 equiv) and

(1.0 equiv) in MeOH. -

Cooling: Cool solution to -15°C to 0°C.

-

Reduction: Add

(1.0 equiv) portion-wise. Gas evolution ( -

Workup: Once complete (TLC), quench with water. Extract with ether/EtOAc.

-

Tip: If an emulsion forms due to Cerium salts, use a few drops of dilute HCl to break it.

-

Tier 3 Support: Carboxylic Acids & Esters (High Difficulty)

The Challenge: These substrates usually require strong reducing agents like Lithium Aluminum Hydride (

Scenario A: Carboxylic Acids

Solution: Borane-THF Complex (

The Causality:

Borane is an electrophilic reducing agent (unlike nucleophilic

-

Acids: The carbonyl oxygen of the carboxylic acid coordinates to the electron-deficient Borane, forming an acyloxyborane intermediate. This activates the carboxyl group for rapid intramolecular hydride transfer.

-

Nitro Groups: The nitro group is electron-withdrawing. It does not coordinate well with the electron-deficient Borane. Therefore, Borane reduces acids orders of magnitude faster than it interacts with nitro groups [3].

SOP-03: Chemoselective Acid Reduction

-

Setup: Flame-dry glassware under Argon/Nitrogen.

-

Solvent: Dissolve Nitro-Carboxylic Acid in anhydrous THF. Cool to 0°C.

-

Reagent: Add

(1.0 M solution, 1.1 - 1.5 equiv) dropwise. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Checkpoint: If the reaction is slow, it can be refluxed.[5] Borane tolerates nitro groups even at reflux in THF.

-

-

Quench: Carefully add MeOH (gas evolution!) to destroy excess Borane. Concentrate and repeat MeOH addition 3 times to remove trimethyl borate.

Scenario B: Esters

Solution: Lithium Borohydride (

Alternative (In-Situ Generation):

If you lack

Comparative Data Analysis

The following table summarizes the compatibility of common reducing agents with nitro groups.

| Reducing Agent | Substrate Scope | Nitro Compatibility | Risk Level |

| LiAlH₄ | Acids, Esters, Ketones | Incompatible | 🔴 Critical (Reduces to Amine/Azo) |

| H₂ / Pd-C | Alkenes, Alkynes | Incompatible | 🔴 Critical (Primary method for Nitro reduction) |

| NaBH₄ | Aldehydes, Ketones | Excellent | 🟢 Safe (Avoid metal contaminants) |

| NaBH₄ + CeCl₃ | Enones | Excellent | 🟢 Safe (Luche conditions) |

| BH₃[3][6] · THF | Carboxylic Acids | Excellent | 🟢 Safe (Electrophilic selectivity) |

| LiBH₄ | Esters | Good | 🟡 Moderate (Keep T < 25°C) |

| DIBAL-H | Esters (to Aldehydes) | Moderate | 🟡 Moderate (Low temp -78°C required) |

FAQ: Common Escalations

Q: Can I use DIBAL-H to reduce a nitro-ester to an alcohol?

A: DIBAL-H is risky. While it is electrophilic, it is often used to stop at the aldehyde. If you push to the alcohol (excess reagent, higher temp), you risk attacking the nitro group.

Q: I see a colored impurity after my reaction. What is it?

A: Colored impurities (often yellow, orange, or red) in nitro-reduction usually indicate the formation of Azo (

Q: Can I use Sodium Borohydride for an Ester if I heat it?

A: Heating

References

-

Ganem, B., & Osby, J. O. (1986). Nucleophilic reductions with borohydride reagents. Chemical Reviews, 86(5), 763–780. Link

-

Gemal, A. L., & Luche, J. L. (1981).[3] Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

-

Brown, H. C., Heim, P., & Yoon, N. M. (1970). Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups. Journal of the American Chemical Society, 92(6), 1637–1646. Link

-

Ranu, B. C. (1993). Zinc borohydride—a reducing agent with high potential. Synlett, 1993(12), 885-892. Link

Sources

purification methods for 3-(4-Nitrophenyl)propan-1-ol

Technical Support Center: Purification of 3-(4-Nitrophenyl)propan-1-ol

Ticket ID: PNP-PUR-001 Topic: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely working with 3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0), a compound often synthesized via the nitration of 3-phenyl-1-propanol or the reduction of 3-(4-nitrophenyl)propanoic acid.[1]

The Central Challenge: This molecule occupies a frustrating "middle ground" in physical properties. With a melting point often near ambient temperature (depending on purity) and significant polarity differences between its ortho and para isomers, researchers frequently encounter two specific failure modes:

-

"Oiling Out": The product separates as a viscous oil during recrystallization instead of forming crystals.

-

Isomer Contamination: Difficulty separating the ortho-isomer (2-nitro) from the desired para-isomer (4-nitro).

This guide is structured as a Tiered Support System to address these specific bottlenecks.

Tier 1: Initial Assessment & Decision Matrix

User Question: My crude product is a dark yellow oil. Should I attempt crystallization or go straight to a column?

Technical Response: Do not waste time attempting to crystallize a crude oil that contains significant regioisomers (>10%). The ortho-isomer acts as a solvent impurity, depressing the melting point and forcing the para-product to "oil out."

Diagnostic Protocol:

-

Run a TLC: Use 40% Ethyl Acetate in Hexane.

-

Calculate

: If the separation between the major spot (Para) and the impurity (Ortho) is -

Check Physical State: If the crude is a free-flowing liquid at room temperature, proceed to Tier 3 (Chromatography) . If it is a semi-solid or sticky gum, attempt Tier 2 (Crystallization) .

Figure 1: Decision matrix for selecting the purification pathway based on physical state and impurity profile.

Tier 2: Crystallization Troubleshooting (The "Oiling Out" Issue)

User Question: I dissolved my solid in hot ethanol, but upon cooling, it formed a yellow oil layer at the bottom instead of crystals. How do I recover this?

Technical Response: "Oiling out" occurs when the saturation temperature of the solute exceeds the liquid-liquid phase separation temperature. This is common with nitro-alcohols due to their low melting points.

The "Two-Solvent" Rescue Protocol: You must lower the solubility power of the solvent gradually to favor crystal lattice formation over amorphous liquid separation.

Step-by-Step Recovery:

-

Re-dissolve: Re-heat the mixture until the oiled-out layer dissolves completely.

-

Solvent Switch: If you used pure Ethanol, add water dropwise at boiling until persistent cloudiness appears, then add one drop of Ethanol to clear it.

-

Recommended System:Ethyl Acetate / Hexane is superior to Ethanol/Water for this compound because water can sometimes promote oiling in greasy nitro-aromatics.

-

-

Seeding (Critical): Cool the clear solution to roughly 35°C. Add a "seed crystal" of pure product. If you lack a seed, scratch the inner glass wall with a glass rod at the air-liquid interface.

-

Insulated Cooling: Wrap the flask in aluminum foil or a towel. Rapid cooling promotes oiling; slow cooling promotes crystallization.

Data: Solvent Systems for Recrystallization

| Solvent System | Ratio (v/v) | Suitability | Notes |

| EtOAc / Hexane | 1:3 to 1:5 | High | Best for avoiding oiling. Good removal of non-polar impurities. |

| Ethanol / Water | 9:1 | Moderate | Good for removing inorganic salts, but high risk of oiling out. |

| Toluene | 100% | Low | Often too soluble; hard to recover yield. |

Tier 3: Chromatographic Separation (Isomer Removal)

User Question: I cannot separate the 2-nitro (ortho) isomer from the 4-nitro (para) product. They co-elute on my column.

Technical Response: The ortho-isomer possesses an intramolecular hydrogen bond between the nitro oxygen and the hydroxyl proton (if the chain flexibility allows) or simply different dipole moments compared to the para-isomer. The para-isomer is generally more polar due to its ability to donate/accept intermolecular hydrogen bonds more effectively.

Optimized Flash Chromatography Conditions:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Gradient:

-

Start: 10% Ethyl Acetate in Hexane (2 CV - Column Volumes)

-

Ramp: Linear gradient to 50% Ethyl Acetate over 10 CV.

-

Hold: 50% Ethyl Acetate until elution is complete.

-

-

Loading: Do not load as a liquid oil. Use dry loading . Dissolve the crude oil in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading. This sharpens the bands significantly.

Expected Elution Order (Silica):

-

Non-polar impurities (Unreacted aromatics)

-

Ortho-isomer (2-nitro) - Elutes First (Higher Rf)

-

Para-isomer (4-nitro) - Elutes Second (Lower Rf)

-